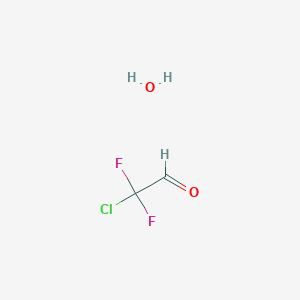
3-(4-Chlorothiophen-2-yl)propiolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorothiophen-2-yl)propiolic acid is an organic compound with the molecular formula C7H3ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and contains a propiolic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorothiophen-2-yl)propiolic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorothiophene, which is commercially available.
Bromination: 4-chlorothiophene is brominated using N-bromosuccinimide (NBS) to form 2-bromo-4-chlorothiophene.
Sonogashira Coupling: The brominated product undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide to yield 3-(4-chlorothiophen-2-yl)prop-2-yn-1-ol.
Deprotection and Oxidation: The trimethylsilyl group is removed using a fluoride source, and the resulting alkyne is oxidized to form this compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorothiophen-2-yl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
3-(4-Chlorothiophen-2-yl)propiolic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorothiophen-2-yl)propiolic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)propionic acid: Similar in structure but lacks the thiophene ring.
3-(4-Chlorothiophen-2-yl)propanoic acid: Similar but with a saturated propanoic acid moiety instead of the propiolic acid.
Propriétés
Formule moléculaire |
C7H3ClO2S |
|---|---|
Poids moléculaire |
186.62 g/mol |
Nom IUPAC |
3-(4-chlorothiophen-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H3ClO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,(H,9,10) |
Clé InChI |
IFUPPHWMGUHGCU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1Cl)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


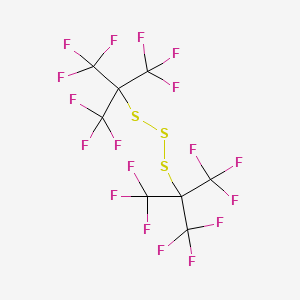
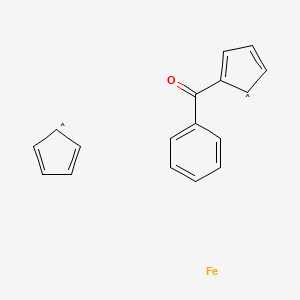
![[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)

![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)
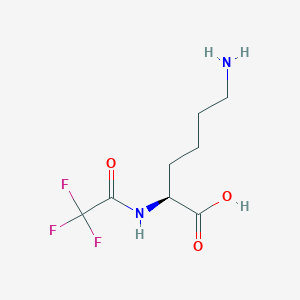
![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)
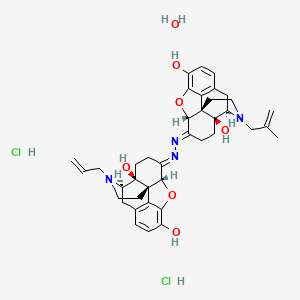
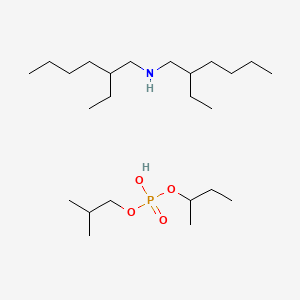


![beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC](/img/structure/B12063211.png)
